![molecular formula C14H19NOS B4839965 N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4839965.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as THIP, is a chemical compound that belongs to the class of GABA-mimetic drugs. THIP is a potent agonist of GABA receptors and has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide acts as a potent agonist of GABA receptors, specifically the GABA-A receptor subtype. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the activity of GABA and increases the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to have potent anticonvulsant, anxiolytic, and sedative effects in preclinical studies. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to enhance the activity of GABA receptors and increase the release of GABA in the brain. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to decrease neuronal excitability and increase the threshold for seizure activity in animal models of epilepsy. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to reduce anxiety-like behavior and improve sleep quality in preclinical studies.
Advantages and Limitations for Lab Experiments
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has several advantages for lab experiments, including its potent and selective agonist activity at GABA-A receptors, its ability to enhance the activity of GABA and increase the release of GABA in the brain, and its potent anticonvulsant, anxiolytic, and sedative effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has some limitations, including its potential for tolerance and dependence, its potential for side effects such as drowsiness, dizziness, and impaired coordination, and its potential for interactions with other drugs that affect the GABAergic system.
Future Directions
For research on N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide include the development of more selective and potent agonists of GABA-A receptors, the investigation of the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide in treating other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide's actions on the GABAergic system. Other future directions include the investigation of the potential for N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide to enhance cognitive function and memory, and the exploration of the potential for N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide to be used as a tool for studying the GABAergic system in preclinical models.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and insomnia. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to have potent anticonvulsant, anxiolytic, and sedative effects in preclinical studies. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to enhance the activity of GABA receptors and increase the release of GABA in the brain.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-9-13(10-17-11)14(16)15-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSPQMBVYZZIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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